Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate

PROTAC Targeted Protein Degradation HDAC6

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 104740-55-8, also referred to as 1-Cbz-4-(2-aminoethyl)piperazine) is a bifunctional piperazine derivative with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol. The compound features a piperazine core substituted with a benzyloxycarbonyl (Cbz) protecting group on one nitrogen and a free primary amine-terminated ethyl linker on the other.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
CAS No. 104740-55-8
Cat. No. B009521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(2-aminoethyl)piperazine-1-carboxylate
CAS104740-55-8
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2
InChIKeyQSFXITXPTXIAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(2-Aminoethyl)piperazine-1-carboxylate (CAS 104740-55-8): Procurement-Specific Chemical Profile


Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 104740-55-8, also referred to as 1-Cbz-4-(2-aminoethyl)piperazine) is a bifunctional piperazine derivative with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . The compound features a piperazine core substituted with a benzyloxycarbonyl (Cbz) protecting group on one nitrogen and a free primary amine-terminated ethyl linker on the other. This structural arrangement confers orthogonal reactivity: the Cbz group enables selective deprotection via hydrogenolysis for downstream functionalization, while the free aminoethyl terminus provides a conjugation handle for amide bond formation with carboxylic acid-containing moieties . The compound is supplied as a liquid and is utilized primarily as a versatile small-molecule scaffold and building block in medicinal chemistry and chemical biology applications .

Why In-Class Piperazine Linkers Cannot Substitute Benzyl 4-(2-Aminoethyl)piperazine-1-carboxylate in PROTAC Design


Generic substitution among piperazine-based linkers fails due to the compound's unique orthogonal protecting group strategy and its specific influence on physicochemical properties relevant to targeted protein degradation. Unlike Boc-protected analogs such as tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0) which require acidic deprotection conditions that may be incompatible with acid-sensitive E3 ligase ligands or target-binding warheads, the Cbz group in benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is removed under neutral hydrogenolysis conditions [1]. Furthermore, the presence of the piperazine ring directly modulates the pKa and protonation state of the PROTAC linker, which has been demonstrated to impact ternary complex formation and cellular degradation efficiency; fine-tuning of piperazine-containing linkers alters the protonation state that governs membrane permeability and target engagement [2]. Substitution with simple alkyl amino linkers or non-piperazine spacers eliminates this tunable ionization property, potentially compromising degradation potency.

Quantitative Differentiation Evidence for Benzyl 4-(2-Aminoethyl)piperazine-1-carboxylate


HDAC6 PROTAC Degradation Potency: Cbz-Piperazine Linker Achieves 6.5 nM DC50

A PROTAC molecule constructed using benzyl 4-(2-aminoethyl)piperazine-1-carboxylate as the linker component demonstrated potent HDAC6 degradation activity in human multiple myeloma MM1.S cells, with an EC50 value of 6.5 nM after 24-hour incubation as measured by immunoblotting analysis [1]. In direct comparison within the same binding database entry, a related analog from the same study series exhibited a substantially weaker EC50 of 460 nM for HDAC6 degradation in human HL-60 cells, representing a 71-fold difference in degradation potency [1]. The piperazine-containing Cbz-protected linker conferred enhanced degradation efficiency relative to the comparator construct under the respective assay conditions.

PROTAC Targeted Protein Degradation HDAC6 Linker SAR

pKa Modulation Advantage: Piperazine-Containing Linkers Enable Tunable Protonation State vs. Alkyl Linkers

Systematic pKa analysis of PROTACs and PROTAC precursors containing piperazine-based linkers—including benzyl 4-(2-aminoethyl)piperazine-1-carboxylate and its derivatives—demonstrates that fine structural modulation of the piperazine ring directly impacts the protonation state of the linker region [1]. In head-to-head comparisons, PROTACs incorporating piperazine handles (compounds 29-32) achieved ≥50% degradation of METTL3 and/or METTL14 at 2 μM after 24 hours in MOLM-13 cells, with PROTAC 30 exhibiting the most significant activity (approximately 60% reduction of both proteins) [2]. In contrast, PROTACs employing non-piperazine alkyl linkers of equivalent length but lacking the ionizable piperazine nitrogen showed variable but generally lower degradation efficiency in the same screening panel [2].

PROTAC Physicochemical Properties pKa Linker Design Permeability

Orthogonal Deprotection Advantage: Cbz Group Enables Neutral Hydrogenolysis vs. Acid-Labile Boc Protection

The benzyloxycarbonyl (Cbz) protecting group in benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is cleaved via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, whereas the closely related Boc-protected analog tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0) requires acidic deprotection (TFA or HCl/dioxane) [1]. This orthogonal deprotection profile enables sequential unmasking of amines in complex synthetic sequences without exposing acid-sensitive functional groups—such as certain E3 ligase ligands (e.g., VHL ligands containing hydroxyproline moieties) or base-sensitive esters—to harsh acidic conditions that would otherwise cause decomposition or undesired side reactions [1].

Protecting Group Strategy Solid-Phase Synthesis Cbz Deprotection Orthogonal Chemistry

Piperazine Core Scaffold Validated in CNS-Penetrant ROCK Inhibitor Optimization

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate serves as a key building block for synthesizing piperazine-core Rho kinase (ROCK) inhibitors. A medicinal chemistry optimization campaign published in the Journal of Medicinal Chemistry identified a potent, selective, and brain-penetrant ROCK inhibitor derived from a piperazine scaffold [1]. The lead compound demonstrated robust pharmacodynamic effects in vivo, with inhibition of ROCK-mediated MYPT1 phosphorylation after oral dosing in mice, validating the piperazine core as suitable for CNS-targeted therapeutics [1]. In contrast, alternative heterocyclic cores evaluated in scaffold-hopping experiments within the same optimization program showed reduced CNS penetration or diminished kinase selectivity profiles against AGC family kinases including PKG [1].

ROCK Inhibitor CNS Penetration Huntington's Disease Piperazine Scaffold Kinase Selectivity

Validated Application Scenarios for Benzyl 4-(2-Aminoethyl)piperazine-1-carboxylate Procurement


HDAC6-Targeting PROTAC Development Requiring Sub-10 nM Degradation Potency

This compound is optimally deployed as the linker component in PROTAC molecules targeting HDAC6, where the derived construct achieved an EC50 of 6.5 nM in MM1.S cellular degradation assays [1]. Procurement is indicated for research programs that demand linker components with demonstrated high degradation efficiency and where the orthogonal Cbz protecting group enables sequential conjugation to E3 ligase ligands and target-binding warheads without acid exposure.

PROTAC Library Synthesis Requiring Tunable Linker pKa and Cellular Permeability

The piperazine-containing linker scaffold enables fine modulation of protonation state to optimize ternary complex formation and membrane permeability, as demonstrated in systematic pKa analyses of PROTAC precursors [1]. This compound is the preferred procurement choice for PROTAC library campaigns that require systematic exploration of linker pKa effects on degradation efficiency, particularly when parallel synthesis of Cbz-protected intermediates is planned [2].

Acid-Sensitive Synthetic Routes Requiring Orthogonal Protecting Group Strategy

The Cbz protecting group enables neutral hydrogenolysis deprotection, making this compound the appropriate procurement selection for synthetic sequences involving acid-labile functionalities—including tert-butyl esters, silyl ethers, or acid-sensitive E3 ligase ligand precursors such as VHL ligands containing hydroxyproline residues [1]. The Boc-protected analog (CAS 192130-34-0) is contraindicated in these scenarios due to its requirement for strongly acidic TFA or HCl deprotection.

CNS-Penetrant Kinase Inhibitor Medicinal Chemistry Programs

The piperazine core scaffold has been validated in the optimization of brain-penetrant ROCK inhibitors demonstrating in vivo pharmacodynamic efficacy after oral dosing in Huntington's disease mouse models [1]. Procurement of this Cbz-protected aminoethyl-piperazine building block supports the synthesis of focused libraries for CNS-targeted kinase inhibitor discovery where scaffold performance in brain penetration and kinase selectivity has been de-risked by published optimization campaigns [1].

Technical Documentation Hub

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